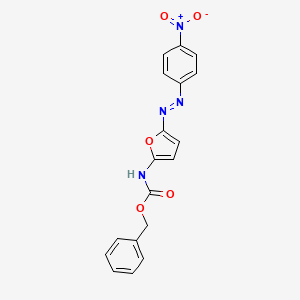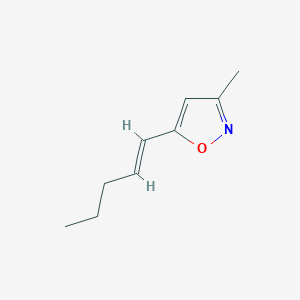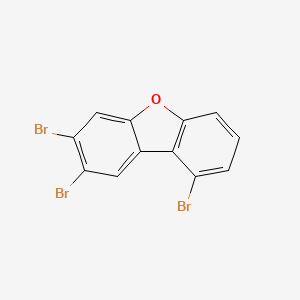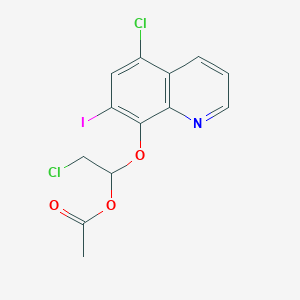
Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a benzyl carbamate group and a 4-nitrophenyl diazenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the 4-Nitrophenyl Diazenyl Group: This step involves the diazotization of 4-nitroaniline followed by coupling with the furan ring to form the 4-nitrophenyl diazenyl group.
Formation of the Benzyl Carbamate Group: The final step involves the reaction of the furan derivative with benzyl chloroformate in the presence of a base such as triethylamine to form the benzyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-diones.
Reduction: The nitro group in the 4-nitrophenyl diazenyl group can be reduced to an amino group.
Substitution: The benzyl carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-diones.
Reduction: Amino derivatives of the compound.
Substitution: Substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate involves its interaction with specific molecular targets. The nitrophenyl diazenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The furan ring and benzyl carbamate group can also participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl (5-((4-nitrophenyl)diazenyl)thiophene-2-yl)carbamate: Similar structure with a thiophene ring instead of a furan ring.
Benzyl (5-((4-nitrophenyl)diazenyl)pyrrole-2-yl)carbamate: Similar structure with a pyrrole ring instead of a furan ring.
Uniqueness
Benzyl (5-((4-nitrophenyl)diazenyl)furan-2-yl)carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene and pyrrole derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
6286-33-5 |
|---|---|
Fórmula molecular |
C18H14N4O5 |
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
benzyl N-[5-[(4-nitrophenyl)diazenyl]furan-2-yl]carbamate |
InChI |
InChI=1S/C18H14N4O5/c23-18(26-12-13-4-2-1-3-5-13)19-16-10-11-17(27-16)21-20-14-6-8-15(9-7-14)22(24)25/h1-11H,12H2,(H,19,23) |
Clave InChI |
PQIPAHCALSTYPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(O2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B12887913.png)



![2-(Bromomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887932.png)
![3-Ethyl-1-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887934.png)




![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12887963.png)
![4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12887982.png)

